Hydrogen Bonding Capacity and Polarity Advantage Over the Non-Hydroxylated 2,5-Diazaspiro[3.4]octane Core
The target compound possesses two hydrogen bond donors and four hydrogen bond acceptors, compared to one donor and two acceptors for the non-hydroxylated analog tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. This corresponds to a XLogP3-AA of -0.1 versus +0.7 for the non-hydroxylated comparator, indicating a substantial increase in hydrophilicity [1][2].
| Evidence Dimension | Physicochemical property profile: Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, XLogP3-AA |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4, XLogP3-AA = -0.1 |
| Comparator Or Baseline | tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1086398-02-8): HBD = 1, HBA = 2, XLogP3-AA = +0.7 |
| Quantified Difference | Δ HBD = +1; Δ HBA = +2; Δ XLogP3-AA = -0.8 log units |
| Conditions | Computed properties from PubChem using XLogP3 3.0 and Cactvs 3.4.8.18 descriptors |
Why This Matters
The ~0.8 log unit lower lipophilicity and doubled hydrogen bonding capacity directly impact aqueous solubility and polar active-site interactions, making the 7-hydroxy compound preferable for targets with hydrogen-bond-rich binding pockets and for improving early ADME profiles.
- [1] PubChem. (2025). Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate, CID 155820592. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, CID 53486295. Computed Properties. National Center for Biotechnology Information. View Source
